molecular formula C9H16ClN3O B2674356 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1369956-39-7

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B2674356
CAS No.: 1369956-39-7
M. Wt: 217.7
InChI Key: QOMGGFLHRQCWHA-UHFFFAOYSA-N
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Description

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This ring is known for its presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Biological Activity

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring , characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is C9H15N3OC_9H_{15}N_3O with a molecular weight of approximately 181.23 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in cancer progression. Some studies have shown that derivatives of oxadiazoles can selectively inhibit human CAs at nanomolar concentrations .
  • Cellular Pathways : The compound may influence apoptotic pathways by modulating the expression of proteins such as p53 and caspase-3, leading to increased apoptosis in cancer cells .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are notable findings:

Anticancer Activity

Several studies have assessed the anticancer potential of oxadiazole derivatives:

  • Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values in the micromolar range .
  • Mechanism of Action : Flow cytometry analyses indicated that these compounds induce apoptosis in a dose-dependent manner. The activation of apoptotic pathways was confirmed through increased levels of p53 and cleaved caspase-3 .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Inhibition Studies : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:

Compound NameStructureBiological Activity
1,2,4-Oxadiazole Derivative AStructure AModerate anticancer activity
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamineStructure BHigh selectivity for hCA IX
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamineStructure CAntimicrobial properties

Study 1: Anticancer Efficacy

In a recent study published in MDPI, various oxadiazole derivatives were synthesized and tested for their anticancer efficacy. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against leukemia cell lines .

Study 2: Enzyme Inhibition

A screening assay demonstrated that several oxadiazole derivatives effectively inhibited carbonic anhydrases associated with cancer. The most potent inhibitor showed K_i values in the picomolar range against hCA IX and hCA II .

Properties

IUPAC Name

2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-6-5-8-11-9(12-13-8)7-3-1-2-4-7/h7H,1-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPRTEZOOXGUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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